Methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate
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Overview
Description
Methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate is an organic compound with the molecular formula C15H14O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methoxy group and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate typically involves the esterification of 3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed
Oxidation: Formation of 3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid.
Reduction: Formation of 3-(2-methoxynaphthalen-1-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The methoxy group can also influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar structure but with a methylphenyl group instead of a methoxynaphthalenyl group.
Methyl 3-(2-methoxynaphthalen-1-yl)prop-2-yn-1-ol: Similar structure but with a propyn-1-ol group instead of a prop-2-enoate group.
Uniqueness
Methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
912286-65-8 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-7-11-5-3-4-6-12(11)13(14)8-10-15(16)18-2/h3-10H,1-2H3 |
InChI Key |
NPAMMRKFMJOSPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=CC(=O)OC |
Origin of Product |
United States |
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